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molecular formula C15H15NO4 B8363289 2-[(1-Hydroxy-naphthalene-2-carbonyl)-amino]-2-methyl-propionic acid

2-[(1-Hydroxy-naphthalene-2-carbonyl)-amino]-2-methyl-propionic acid

Cat. No. B8363289
M. Wt: 273.28 g/mol
InChI Key: ZKHKQGHESWASEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283479B2

Procedure details

8.0 g of Wang resin (loading: 1.4 mmol/g) was placed in a solid phase fritted reaction vessel with 75 ml of dimethylformamide. After 5 minutes of swelling, 7.01 ml, of N,N′-diisopropyl carbodiimide, 0.136 g of 4-dimethylaminopyridine and 14.58 g of 2-(9H-Fluoren-9-ylmethoxy-carbonylamino)-2-methyl-propionic acid were added. The reaction was placed in an orbital shaker for 2 days, after which it was filtered, washed 4 times each with dimethylformamide, methanol and dichloromethane. Next, the resin was swollen in 50 ml of dichloromethane, 5.26 ml of acetic anhydride and 19.5 ml of N,N-diisopropylethylamine were added (to cap any unreacted hydroxyl group). It was filtered, washed 4 times each with dimethylformamide, methanol and dichloromethane and dried in vacuo. The loading was checked using a Perkin Elmer UV instrument (Fmoc-Echo test) to give 0.71 mmol/g(theoretical: 0.98 mmol/g). To 11 g (0.71 mmol/g) of the Wang-resin carrying Fmoc-2-Amino-2-methyl-propionic acid was added 140 ml of 20% piperidine in dimethylformamide. It was left in the orbital shaker for 1 hour, after which it was washed four times each with dimethylformamide, methanol and dichloromethane and dried in vacuo. To this Fmoc-deproteced resin was added 150 ml of dimethylformamide, 6.34 ml (40.5 mmol) of N,N′-diisopropyl carbodiimide, 7.62 g of 1-hydroxy-2-naphthoic acid and 5.47 g of 1-hydroxy-benzotriazole. The solid phase reaction was left 2 days in an orbital shaker. Since the reaction was not complete by resin colorimetric tests (Bromophenol blue test for presence of primary amines), once filtered, the same amounts of reagents were re-added to the resin and placed in a flex rotating oven for 4 hours at 55° C. and then left overnight at room temperature. Then it was filtered, washed four times each with dimethylformamide, methanol and dichloromethane and dried in vacuo. (Bromophenol blue test was negative). 10 g of the Wang-resin-bound 2-[(1-hydroxy-naphthalene-2-carbonyl)-amino]-2-methyl-propionic acid were obtained.
[Compound]
Name
primary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.58 g
Type
reactant
Reaction Step Three
Quantity
0.136 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
Fmoc-deproteced
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6.34 mL
Type
reactant
Reaction Step Six
Quantity
7.62 g
Type
reactant
Reaction Step Six
Quantity
5.47 g
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(N=C=NC(C)C)(C)C.C1[C:22]2[CH:21]([CH2:23][O:24]C(NC(C)(C)C(O)=O)=O)[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]=2C=CC=1.C([CH2:51][C:52]([NH2:57])([CH3:56])[C:53]([OH:55])=[O:54])(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O.N1CCCCC1.[OH:64][C:65]1C2C(=CC=CC=2)C=CC=1C(O)=O.ON1C2C=CC=CC=2N=N1.C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1>CN(C)C1C=CN=CC=1.CN(C)C=O>[OH:64][C:65]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:22][C:21]=1[C:23]([NH:57][C:52]([CH3:56])([CH3:51])[C:53]([OH:55])=[O:54])=[O:24]

Inputs

Step One
Name
primary amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Name
Quantity
14.58 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC(C(=O)O)(C)C
Name
Quantity
0.136 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)CC(C(=O)O)(C)N
Step Five
Name
Quantity
140 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Fmoc-deproteced
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.34 mL
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Name
Quantity
7.62 g
Type
reactant
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
5.47 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was placed in an orbital shaker for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
after which it was filtered
WASH
Type
WASH
Details
washed 4 times each with dimethylformamide, methanol and dichloromethane
ADDITION
Type
ADDITION
Details
5.26 ml of acetic anhydride and 19.5 ml of N,N-diisopropylethylamine were added (
CUSTOM
Type
CUSTOM
Details
to cap any unreacted hydroxyl group)
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed 4 times each with dimethylformamide, methanol and dichloromethane
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give 0.71 mmol/g(theoretical: 0.98 mmol/g)
WAIT
Type
WAIT
Details
It was left in the orbital shaker for 1 hour
Duration
1 h
WASH
Type
WASH
Details
after which it was washed four times each with dimethylformamide, methanol and dichloromethane
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The solid phase reaction
WAIT
Type
WAIT
Details
was left 2 days in an orbital shaker
Duration
2 d
FILTRATION
Type
FILTRATION
Details
once filtered
ADDITION
Type
ADDITION
Details
the same amounts of reagents were re-added to the resin
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at 55° C.
WAIT
Type
WAIT
Details
left overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Then it was filtered
WASH
Type
WASH
Details
washed four times each with dimethylformamide, methanol and dichloromethane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)NC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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